molecular formula C16H26ClNO B1397547 2-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220037-81-9

2-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397547
CAS No.: 1220037-81-9
M. Wt: 283.83 g/mol
InChI Key: OKODKEVIMHVNSU-UHFFFAOYSA-N
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Description

2-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride is a chemical compound belonging to the class of piperidine derivatives. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. This compound is known for its potential therapeutic effects and is used in both medical and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-propylphenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the ethyl chloride group, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to deprotonate the phenol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the manufacturing of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but it is known to affect neurotransmitter systems in the brain, which may explain its potential use in treating neurological disorders .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-Propylphenoxy)ethyl)piperidine
  • 4-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides

Uniqueness

2-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride is unique due to its specific structure, which allows it to interact with particular molecular targets. This specificity can lead to distinct therapeutic effects compared to other piperidine derivatives. Its unique combination of the propylphenoxy and piperidine moieties contributes to its potential as a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

2-[2-(4-propylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-2-5-14-7-9-16(10-8-14)18-13-11-15-6-3-4-12-17-15;/h7-10,15,17H,2-6,11-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKODKEVIMHVNSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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